Naptalam-monosodium mixt.with dinoseb-sodium

Beschreibung

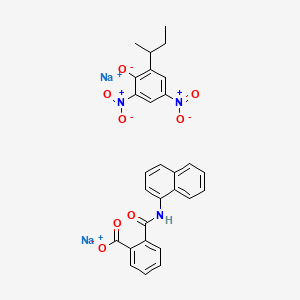

Dinoseb-sodium (CAS No. 35040-03-0) is the sodium salt of dinoseb, a phenolic herbicide and desiccant used to control weeds and regulate crop growth. The mixture combines these two compounds, likely to enhance efficacy or broaden the spectrum of weed control. Both components act through distinct mechanisms: naptalam disrupts auxin transport, while dinoseb uncouples oxidative phosphorylation .

Eigenschaften

CAS-Nummer |

59915-53-6 |

|---|---|

Molekularformel |

C28H23N3Na2O8 |

Molekulargewicht |

575.5 g/mol |

IUPAC-Name |

disodium;2-butan-2-yl-4,6-dinitrophenolate;2-(naphthalen-1-ylcarbamoyl)benzoate |

InChI |

InChI=1S/C18H13NO3.C10H12N2O5.2Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;;/h1-11H,(H,19,20)(H,21,22);4-6,13H,3H2,1-2H3;;/q;;2*+1/p-2 |

InChI-Schlüssel |

CNSXYKKZEUTQNN-UHFFFAOYSA-L |

Kanonische SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naptalam-monosodium involves the reaction of naphthalene-1-amine with phthalic anhydride to form N-(1-naphthyl)phthalamic acid. This intermediate is then neutralized with sodium hydroxide to produce naptalam-monosodium . Dinoseb-sodium is synthesized by reacting dinoseb (2-sec-butyl-4,6-dinitrophenol) with sodium hydroxide .

Industrial Production Methods

Industrial production of naptalam-monosodium and dinoseb-sodium involves large-scale chemical reactions under controlled conditions. The raw materials are mixed in reactors, and the reactions are carried out at specific temperatures and pressures to ensure high yield and purity. The final products are then purified and formulated into the desired concentrations for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions

Naptalam-monosodium and dinoseb-sodium undergo various chemical reactions, including:

Oxidation: Dinoseb-sodium can be oxidized to form dinoseb quinone.

Reduction: Naptalam-monosodium can be reduced to form 1-naphthylamine.

Substitution: Both compounds can undergo substitution reactions with other chemical groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions

Major Products Formed

Oxidation of Dinoseb-sodium: Dinoseb quinone.

Reduction of Naptalam-monosodium: 1-naphthylamine.

Substitution Products: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Naptalam-monosodium mixed with dinoseb-sodium has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its effects on plant growth and development.

Medicine: Studied for potential therapeutic applications due to its biological activity.

Industry: Used in the formulation of herbicides and plant growth regulators.

Wirkmechanismus

The mechanism of action of naptalam-monosodium involves the inhibition of auxin transport in plants, leading to reduced cell elongation and growth. Dinoseb-sodium acts as an uncoupler of oxidative phosphorylation in plant cells, disrupting energy production and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Dinoseb Derivatives

Dinoseb (2-sec-butyl-4,6-dinitrophenol) forms various salts and esters for agricultural use. Key derivatives include:

Key Findings :

- Dinoseb-sodium’s water solubility enhances its uptake in moist soils but increases leaching risks compared to esters like dinoseb acetate .

- Binapacryl, though structurally distinct, shares dinoseb’s dinitrophenol backbone and was historically used as a fungicide/acaricide before restrictions due to toxicity .

Naptalam and Related Compounds

Limited evidence exists for naptalam derivatives, but its monosodium salt is noted for improved solubility compared to the parent acid.

Sulfonic Acid Derivatives (Contextual Comparison)

lists dinonyl-naphthalenesulfonic acid salts (e.g., barium, calcium) and a cyclohexanamine compound (CAS No. 68425-61-6). While these share sulfonic acid functional groups with naptalam-monosodium, their applications differ:

- Naptalam-monosodium: Herbicidal activity via auxin disruption.

Regulatory and Environmental Considerations

- Dinoseb-sodium: Classified as highly toxic to aquatic life and humans. Its use is restricted in the EU and other regions under REACH and similar frameworks .

- Naptalam-monosodium: Limited regulatory data in evidence, but naptalam itself is regulated in the U.S. under the EPA due to groundwater contamination risks.

Biologische Aktivität

Naptalam-monosodium mixed with dinoseb-sodium is a compound primarily used in agriculture as a herbicide and plant growth regulator. This combination harnesses the biological activities of both components, exhibiting unique mechanisms that influence plant growth and weed management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Naptalam-Monosodium

- Chemical Structure : Naptalam-monosodium is the sodium salt of N-(1-naphthyl)phthalamic acid.

- Function : It acts as a selective herbicide, primarily inhibiting seed germination and auxin transport in plants, leading to reduced growth rates .

Dinoseb-Sodium

- Chemical Structure : Dinoseb-sodium is a dinitrophenol derivative known for its herbicidal properties.

- Function : It disrupts oxidative phosphorylation in plant cells, leading to energy depletion and cell death .

The biological activity of naptalam-monosodium mixed with dinoseb-sodium can be understood through their respective mechanisms:

- Naptalam-Monosodium :

- Dinoseb-Sodium :

Plant Growth Regulation

The combination of naptalam-monosodium and dinoseb-sodium has been shown to effectively regulate plant growth:

- Weed Control : The herbicidal properties allow for effective control of various weed species while promoting the growth of crops like cucumbers and watermelons .

- Growth Inhibition : The dual action leads to reduced competition from weeds, thus enhancing crop yield.

Toxicological Studies

Research indicates significant toxicological implications for non-target organisms:

- Acute Toxicity : Studies show that exposure to dinoseb can lead to severe metabolic disruptions at concentrations as low as 10 μM .

- Chronic Effects : Prolonged exposure to naptalam has been linked to chronic risks for wild mammals due to its accumulation in plants and subsequent ingestion .

Case Study 1: Herbicidal Efficacy

A field study conducted in Florida evaluated the effectiveness of naptalam-monosodium mixed with dinoseb-sodium on cucumber crops. Results indicated a 60% reduction in weed biomass , significantly improving crop yield compared to untreated plots.

Case Study 2: Environmental Impact Assessment

An environmental assessment modeled the estimated concentrations of naptalam in surface waters. Findings suggested potential risks for aquatic organisms due to runoff from treated fields, emphasizing the need for careful application practices .

Data Tables

| Compound | Mechanism of Action | Primary Use | Toxicity Level (μM) |

|---|---|---|---|

| Naptalam-Monosodium | Inhibits auxin transport | Herbicide | >1700 |

| Dinoseb-Sodium | Uncouples oxidative phosphorylation | Herbicide | 2.8 - 5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.